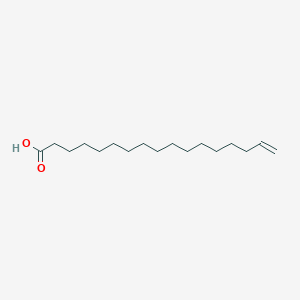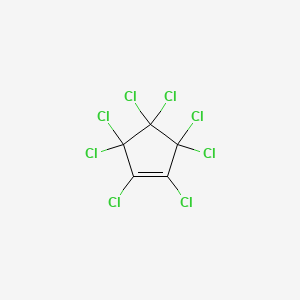
Octachlorocyclopentene
Overview
Description
Octachlorocyclopentene is an organic compound with the chemical formula C5Cl8 Perchlorocyclopentene . This compound is characterized by its high chlorine content and is used in various industrial applications. It has a molecular weight of 343.68 g/mol and appears as a white to light yellow crystalline solid .
Biochemical Analysis
Biochemical Properties
Octachlorocyclopentene plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes involves the formation of a stable complex, leading to the inhibition of enzyme activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition occurs through the formation of a covalent adduct between this compound and the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At high doses, this compound can induce severe toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound has been found to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Preparation Methods
Octachlorocyclopentene is typically synthesized through the chlorination of cyclopentene. The process involves the substitution of hydrogen atoms in cyclopentene with chlorine atoms. The reaction is carried out in the presence of a catalyst, often at elevated temperatures. Industrial production methods involve the use of a continuous process where cyclopentene is reacted with chlorine gas in a series of reactors .
Chemical Reactions Analysis
Octachlorocyclopentene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or more chlorine atoms.
Reduction Reactions: It can be reduced to form less chlorinated cyclopentene derivatives.
Oxidation Reactions: It can be oxidized to form various chlorinated cyclopentene oxides.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octachlorocyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of octachlorocyclopentene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Octachlorocyclopentene can be compared with other chlorinated cyclopentene derivatives, such as:
Hexachlorocyclopentadiene: Another highly chlorinated cyclopentene used in similar industrial applications.
Pentachlorocyclopentene: A less chlorinated derivative with different chemical properties.
Trichlorocyclopentylsilane: A compound with both chlorine and silicon atoms, used in specialized chemical syntheses.
This compound is unique due to its high chlorine content, which imparts specific chemical reactivity and physical properties that are valuable in various applications.
Properties
IUPAC Name |
1,2,3,3,4,4,5,5-octachlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRCHJVWAKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061037 | |
| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-78-5 | |
| Record name | Octachlorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octachlorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACHLOROCYCLOPENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octachlorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACHLOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU8ZN4E6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary uses of Octachlorocyclopentene?
A: this compound is primarily used as a precursor in the manufacturing of other chemicals. Notably, it serves as a starting material for synthesizing octafluorocyclopentene, a gas used in dry etching processes for semiconductors [, , ]. Additionally, it plays a role in the vulcanization of ethylene-propylene elastomers, enhancing their properties [].
Q2: How is highly pure this compound produced for industrial use?
A: A continuous production method for high-purity this compound involves a two-step process. First, this compound is reacted with potassium fluoride (KF) in a system with two KF-filled filters and a reactor [, ]. This reaction yields crude this compound with a purity of 50-80%. The second step involves purifying this crude product through fractional distillation. This process removes impurities with different boiling points, ultimately yielding gaseous this compound with high purity [, ].
Q3: Has the biodegradability of this compound been studied?
A: Yes, research suggests that microbial communities can potentially biodegrade this compound [, ]. One study successfully demonstrated the complete degradation of this compound using a methanogenic enrichment culture within a bioreactor []. This finding highlights the potential for bioremediation strategies targeting this compound in contaminated environments.
Q4: Can this compound be detected in biological samples?
A: Yes, sensitive analytical techniques have been developed to detect and quantify trace amounts of this compound in body fluids like blood and urine []. These methods typically involve liquid-liquid extraction to isolate the compound followed by analysis using gas chromatography coupled with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation [].
Q5: Are there environmental concerns associated with this compound?
A: While specific ecotoxicological data is limited in the provided research, the presence of this compound in contaminated environments necessitates further investigation into its potential environmental impact []. Understanding its fate and effects on ecosystems is crucial for developing effective remediation strategies and ensuring ecological safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


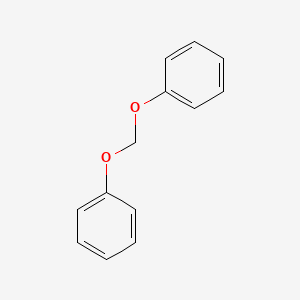
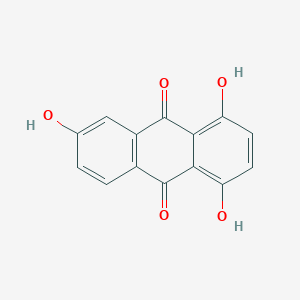


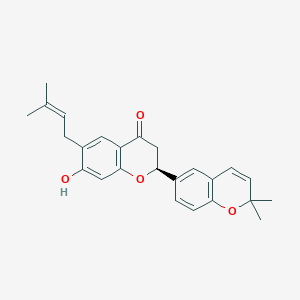
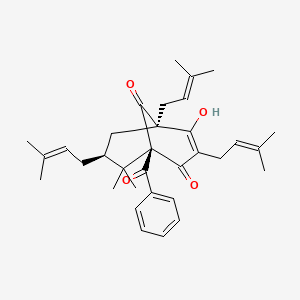

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)
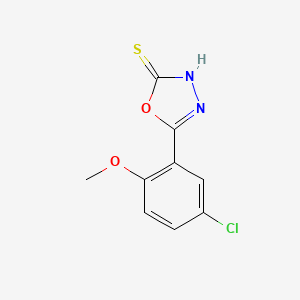

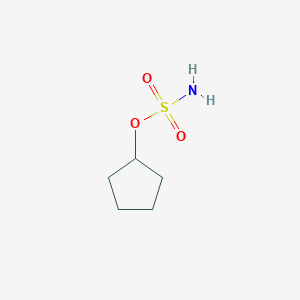
![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)
